Sodium;hydrogen sulfite;oxaldehyde
Description
Sodium hydrogen sulfite (NaHSO₃) is a versatile inorganic compound with reducing, antioxidant, and preservative properties. Its structure consists of a sodium cation (Na⁺) and a hydrogen sulfite anion (HSO₃⁻), which participates in redox and acid-base reactions. Applications span food preservation, water treatment, textile bleaching, and organic synthesis .
Oxaldehyde (glyoxal, OHC–CHO) is the simplest dialdehyde, characterized by two aldehyde groups. Its bifunctional nature allows for unique reactivity, such as forming bis-adducts with nucleophiles like NaHSO₃. This reaction produces a sodium bisulfite adduct, where each aldehyde group binds to HSO₃⁻, yielding a stable sulfonate product .
Properties
Molecular Formula |
C2H3NaO5S |
|---|---|
Molecular Weight |
162.10 g/mol |
IUPAC Name |
sodium;hydrogen sulfite;oxaldehyde |
InChI |
InChI=1S/C2H2O2.Na.H2O3S/c3-1-2-4;;1-4(2)3/h1-2H;;(H2,1,2,3)/q;+1;/p-1 |
InChI Key |
GZHPURDUBITIAR-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)C=O.OS(=O)[O-].[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Chemistry
- Reducing Agent : Sodium hydrogen sulfite oxaldehyde acts as a reducing agent in organic reactions. Its ability to selectively reduce various functional groups makes it valuable for synthetic chemists looking to manipulate molecular structures without affecting other sensitive sites.
- Purification of Aldehydes and Ketones : The compound is effective in forming soluble adducts with aldehydes and ketones, facilitating their purification by allowing for easy separation from impurities. This property is particularly useful in laboratory settings where purity is crucial.
- Synthesis of Complex Molecules : The reactivity of sodium hydrogen sulfite oxaldehyde allows it to participate in multi-step synthesis processes, contributing to the formation of complex organic molecules used in pharmaceuticals and agrochemicals.
Applications in Food Industry
Sodium hydrogen sulfite is widely used as a food preservative due to its antioxidant properties. It helps prevent spoilage by inhibiting microbial growth and oxidative degradation in food products. Its applications include:
- Wine Production : Sodium hydrogen sulfite is used to inhibit yeast and bacteria during fermentation, ensuring the stability and quality of wine.
- Dried Fruits : It prevents browning and maintains color in dried fruits by inhibiting enzymatic reactions that lead to oxidation.
- Processed Foods : Commonly employed in various processed foods to prolong shelf life and maintain freshness.
Biological Research Applications
Sodium hydrogen sulfite oxaldehyde has garnered attention for its biological effects:
- DNA Modification : The compound modifies DNA by converting unmethylated cytosine residues into uracil. This property is significant for epigenetic studies, allowing researchers to differentiate between methylated and unmethylated regions of genomic DNA.
- Cytotoxicity Studies : Glyoxal, one component of this compound, has been studied for its potential cytotoxic effects. Research indicates that it can induce oxidative stress and DNA damage, leading to apoptosis or cellular dysfunction. Thus, sodium hydrogen sulfite oxaldehyde serves as a double-edged sword in biological contexts—beneficial for certain applications while posing risks in others.
Comparative Analysis with Related Compounds
| Compound | Similarity | Unique Features |
|---|---|---|
| Sodium Bisulfite | Contains bisulfite ions | Primarily used as a food preservative |
| Glyoxal | Involves aldehyde functional groups | Dual aldehyde functionalities |
| Sodium Metabisulfite | Related through sulfur chemistry | More stable form used primarily for industrial applications |
| Formaldehyde | Contains an aldehyde group | More reactive than glyoxal; widely used in industry |
| Acetaldehyde | Similar reactivity due to aldehyde functionality | Simpler structure; widely used as an intermediate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Hydrogen Sulfite vs. Other Sulfites
| Property | Sodium Hydrogen Sulfite (NaHSO₃) | Sodium Sulfite (Na₂SO₃) | Sodium Bisulfate (NaHSO₄) |
|---|---|---|---|
| Chemical Formula | NaHSO₃ | Na₂SO₃ | NaHSO₄ |
| Acidity | Weak acid (pKa ~7.2) | Basic (pH ~9–10 in solution) | Strong acid (pKa ~1.9) |
| Reducing Strength | Moderate | Stronger than NaHSO₃ | Weak (primarily an acid) |
| Applications | Food preservative, photography, organic synthesis | Delignification, pulp bleaching | pH adjuster, cleaning agent |
| Key Reaction | Forms adducts with aldehydes | Reacts with lignin in biomass | Releases SO₄²⁻ in acidic media |
- Sodium Sulfite (Na₂SO₃) : More effective in delignification (58.44% lignin removal with H₂O₂ vs. 41.92% with Na₂SO₃) but less efficient than hydrogen peroxide in industrial processes .
- Sodium Bisulfate (NaHSO₄) : Unlike NaHSO₃, it acts as a strong acid and lacks reducing properties, limiting its use in redox applications .
Comparison with Other Reducing Agents
| Agent | Reducing Power | Environmental Impact | Cost | Compatibility with Aldehydes |
|---|---|---|---|---|
| NaHSO₃ | Moderate | Low toxicity | Low | Forms stable adducts |
| Ascorbic Acid | High | Biodegradable | High | No adduct formation |
| Sodium Dithionite | Very High | Toxic byproducts | Moderate | Reacts but less selective |
- NaHSO₃ is preferred in food and pharmaceuticals due to its low toxicity, whereas sodium dithionite is avoided in sensitive applications .
Oxaldehyde vs. Other Aldehydes
| Aldehyde | Reactivity with NaHSO₃ | Product Stability | Applications |
|---|---|---|---|
| Oxaldehyde (Glyoxal) | High (bis-adduct) | High | Crosslinking resins, adhesives |
| Formaldehyde | Very High | Moderate | Disinfectants, polymers |
| Acetaldehyde | Moderate | Moderate | Flavoring agents, solvents |
- Glyoxal’s bis-adduct with NaHSO₃ is structurally stable and used in sulfonated phenol-formaldehyde resins for enhanced dispersibility .
Research Findings and Data Tables
Table 1: Delignification Efficiency of Sulfites
| Agent | Lignin Removal (%) | Mass Recovery (%) |
|---|---|---|
| Sodium Sulfite | 41.92 | 78.40 |
| Hydrogen Peroxide | 58.44 | 79.03 |
| Sodium Chlorite | 42.15 | 87.08 |
Table 2: Cytotoxicity of NaHSO₃ Derivatives
| Compound | Safe Dose Range (μmol/L) | Cell Type Tested |
|---|---|---|
| p-Hydroxybenzyl Hydrogen Sulfite | 0–1,000 | Rat adrenal cells |
| Sulfur-Smoked Gastrodia Elata | 0–2.5 μg/mL | Human kidney/liver cells |
Preparation Methods
Aqueous Phase Reaction
In a standard laboratory procedure, glyoxal (40% aqueous solution) is gradually added to a stirred solution of sodium bisulfite (1.2–1.5 molar equivalents) in water at 25–40°C. The mixture is stirred for 4–6 hours, after which the product precipitates as a white crystalline solid. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Key Parameters:
Ethanol-Mediated Precipitation
To enhance purity, an ethanolic solution of sodium bisulfite is employed. Glyoxal is added dropwise to a refluxing solution of NaHSO₃ in ethanol (70–80°C). The adduct precipitates upon cooling, yielding a high-purity product. This method reduces solubility of byproducts, facilitating isolation.
Synthesis via Dioxy Tartaric Acid Cleavage
A less conventional route involves the cleavage of dioxy tartaric acid in the presence of sodium bisulfite. When dioxy tartaric acid is heated with concentrated sodium bisulfite at 80–100°C, carbon dioxide is released, and glyoxal bisulfite adduct forms:
This method, though historically significant, yields only 20–30% of the theoretical product due to competing side reactions.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern industrial processes utilize continuous flow reactors to improve efficiency. Glyoxal and sodium bisulfite solutions are pumped into a reactor at controlled rates (residence time: 10–15 minutes). The effluent is crystallized using evaporative cooling, achieving yields exceeding 85%.
Purification Techniques
-
Activated Carbon Treatment: Crude adduct solutions are treated with activated carbon (0.5–1.0% w/v) to adsorb colored impurities, followed by filtration.
-
Recrystallization: The product is dissolved in minimal hot water and recrystallized by cooling to 0–5°C, enhancing purity to >98%.
Analytical Characterization
The sodium bisulfite oxaldehyde adduct is characterized using:
-
X-Ray Diffraction (XRD): Confirms crystalline structure and purity.
-
Infrared Spectroscopy (IR): Peaks at 1040 cm⁻¹ (S=O stretch) and 3400 cm⁻¹ (O-H stretch) validate sulfonate and hydroxyl groups.
-
Elemental Analysis: Matches theoretical values for C, S, and Na content.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Aqueous Phase Reaction | 70–75 | 90–92 | Simple setup, low cost | Requires extensive washing |
| Ethanol-Mediated | 80–85 | 95–97 | High purity, minimal byproducts | Higher solvent cost |
| Dioxy Tartaric Cleavage | 20–30 | 70–75 | Historical interest | Low yield, obsolete |
| Continuous Flow | 85–90 | 98–99 | Scalable, consistent quality | High initial investment |
Challenges and Optimization Strategies
Byproduct Formation
Excess bisulfite or elevated pH can lead to sulfonic acid derivatives. Maintaining a pH of 4–5 and stoichiometric ratios mitigates this.
Q & A
Q. What are the primary synthesis methods for sodium hydrogen sulfite, and how can byproducts be minimized?
Sodium hydrogen sulfite (NaHSO₃) is commonly synthesized via the reaction of sulfur dioxide (SO₂) with sodium hydroxide (NaOH). Key steps include:
- Stepwise addition of SO₂ : Gradual introduction of SO₂ into NaOH solution under controlled pH (5–6) to favor NaHSO₃ over Na₂SO₃ .
- Temperature control : Maintaining temperatures below 40°C to prevent thermal decomposition into Na₂SO₃ and SO₂ .
- Byproduct mitigation : Excess SO₂ or NaOH can shift product ratios; stoichiometric ratios and real-time pH monitoring are critical .
Q. How does pH influence the redox behavior of sodium hydrogen sulfite in aqueous solutions?
Sodium hydrogen sulfite acts as a reducing agent, with reactivity dependent on pH:
- Acidic conditions : Dominated by HSO₃⁻, which rapidly reduces oxidants (e.g., Cl₂, I₂) to form SO₄²⁻ and halides (e.g., 2HCl + NaHSO₄ from Cl₂) .
- Neutral/alkaline conditions : SO₃²⁻ becomes prevalent, exhibiting slower redox kinetics but higher selectivity in reducing metal ions .
- Methodological note : Use spectrophotometry (e.g., residual chlorine analysis) to quantify reaction progress under varying pH .
Q. What characterization techniques are suitable for verifying sodium hydrogen sulfite purity?
- Titrimetry : Iodometric titration with 0.1M iodine solution to quantify active sulfite content .
- Spectroscopy : FT-IR to identify S-O stretching bands (~1,000 cm⁻¹) and confirm absence of sulfate impurities .
- Thermogravimetric analysis (TGA) : Detect thermal decomposition products (e.g., SO₂ release at >100°C) .
Advanced Research Questions
Q. How can contradictory data on sulfite oxidation products (e.g., thiosulfate vs. sulfate) be resolved?
Conflicting product distributions arise from reaction conditions:
- Temperature : Higher temperatures (>50°C) favor sulfate over thiosulfate due to accelerated oxidation rates .
- Catalysts : Trace metal ions (e.g., Ni²⁺) catalyze sulfite-to-sulfate pathways, while their absence promotes thiosulfate formation .
- Experimental design : Use controlled batch reactors with inert linings (e.g., Teflon) to minimize catalytic interference .
Q. What methodologies optimize sodium hydrogen sulfite’s role as a dechlorination agent in complex matrices?
- Dosage calibration : Determine stoichiometric requirements using residual chlorine probes (e.g., 1.34 mg NaHSO₃ per mg Cl₂) .
- Matrix effects : Evaluate interference from organic matter (e.g., oxaldehyde) via competitive kinetic assays .
- Real-time monitoring : Employ redox potential (ORP) sensors to track dechlorination efficiency in flow-through systems .
Q. How do reaction pathways differ between sodium hydrogen sulfite and sodium sulfite in oxidative environments?
- Kinetic divergence : NaHSO₃ reacts faster with oxidants (e.g., O₃) due to higher solubility and proton availability .
- Product selectivity : Na₂SO₃ preferentially forms sulfates, while NaHSO₃ generates mixed products (e.g., dithionites under reductive conditions) .
- Advanced analysis : Use stopped-flow spectroscopy to compare rate constants (k) for SO₃²⁻ vs. HSO₃⁻ oxidation .
Key Methodological Recommendations
- Contradiction resolution : Replicate experiments under standardized conditions (pH, temperature, catalyst-free) to isolate variables .
- Advanced synthesis : Use SO₂ gas scrubbers to enhance yield in NaHSO₃ preparation .
- Safety protocols : Handle NaHSO₃ in sealed, light-protected containers to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
